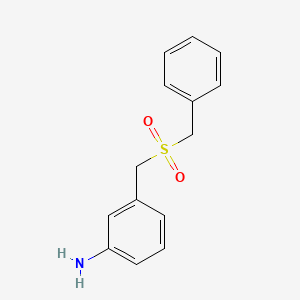
3-(Phenylmethanesulfonylmethyl)aniline
説明
3-(Phenylmethanesulfonylmethyl)aniline is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Phenylmethanesulfonylmethyl)aniline, also known by its chemical name and CAS number 945591-49-1, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an aniline moiety substituted with a phenylmethanesulfonylmethyl group. Its structural formula can be represented as follows:
This compound's sulfonamide group contributes to its solubility and reactivity, making it suitable for various biological applications.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Properties
The compound's mechanism of action may involve the inhibition of specific enzymes associated with cancer cell proliferation. Research into structurally related compounds has demonstrated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, inhibiting their function.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.
- Gene Expression Modulation : The compound may influence gene expression related to cell growth and apoptosis.
Case Studies
While direct case studies specifically on this compound are scarce, several studies on related compounds provide valuable insights:
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that sulfonamide derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.
- Cancer Cell Studies : Research in Cancer Letters indicated that aniline derivatives could induce apoptosis in breast cancer cells through caspase activation.
Data Table: Comparative Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Potential (analogous studies) | Potential (analogous studies) | Enzyme inhibition, membrane disruption |
| Sulfanilamide | Yes | Yes | Inhibition of dihydropteroate synthase |
| N-phenyl-1-naphthylamine | Yes | Yes | Apoptosis induction via signaling pathways |
特性
IUPAC Name |
3-(benzylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c15-14-8-4-7-13(9-14)11-18(16,17)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUYANYOEBZISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















